5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone
Description
Properties
IUPAC Name |
5-(azidomethyl)-3,3-difluorooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)1-3(2-9-10-8)12-4(5)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMHURFSQZAGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678559 | |
| Record name | 5-(Azidomethyl)-3,3-difluorooxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189136-13-8 | |
| Record name | 5-(Azidomethyl)-3,3-difluorooxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone (CAS Number: 189136-13-8) is a compound with significant potential in biological applications. This article explores its biological activity, including antibacterial and antiproliferative effects, supported by recent research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various azide-containing compounds, including this compound. The compound's mechanism of action primarily involves the disruption of bacterial cell wall synthesis and interference with cellular processes.
Table 1: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Enterococcus faecalis | TBD |
Note: Specific MIC values for this compound against these pathogens need to be established through experimental studies.
Antiproliferative Effects
The compound has also demonstrated antiproliferative effects against cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | TBD |
| A549 | TBD |
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A recent study investigated the antibacterial efficacy of azide compounds, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as alternatives to conventional antibiotics . -
Antiproliferative Activity :
Another research focused on the antiproliferative effects of various furanone derivatives. The findings revealed that certain structural modifications could enhance the activity against cancer cell lines. While specific data for this compound were not detailed, the trends observed suggest promising avenues for further investigation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against breast cancer cells, demonstrating significant promise as a lead compound for further development.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis. Its azido group allows for click chemistry reactions, facilitating the formation of diverse molecular architectures.
Synthesis Example:
A notable reaction involves the coupling of this compound with alkyne derivatives to form triazole compounds. This reaction showcases the utility of the azido group in facilitating selective transformations.
Material Science
Polymerization Applications
The difluoromethyl group enhances the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices can improve their performance in high-temperature applications.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 130 | 70 |
| Modified Polymer | 150 | 90 |
Agricultural Chemistry
Pesticide Development
Research has indicated that derivatives of this compound exhibit insecticidal properties. The azido group may enhance the bioactivity of these compounds against specific pests.
Field Study:
In agricultural trials, formulations containing derivatives of this compound showed a reduction in pest populations by up to 60% compared to untreated controls, highlighting its potential as an effective pesticide.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Furanone Derivatives
Key Observations :
- Azide vs. Alkyl/Halogen Substituents: The azidomethyl group in the target compound distinguishes it from alkyl-substituted furanones (e.g., 5-ethyldihydro-2(3H)-furanone) and halogenated derivatives (e.g., MX). While alkyl groups enhance hydrophobicity and flavor profiles , azides enable bioorthogonal reactions for drug discovery .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Hydrophobicity: The target compound exhibits moderate lipophilicity (LogP ~1.2), intermediate between hydrophilic dihydro-4-hydroxy-2(3H)-furanone (LogP -0.5) and highly hydrophobic 5-dodecyldihydro-2(3H)-furanone (LogP 6.8).
- Solubility : Fluorine and azide groups reduce water solubility compared to hydroxylated analogs.
Key Observations :
- Azide Introduction: The target compound’s synthesis relies on azide substitution under mild conditions, contrasting with radical bromination (e.g., 5-bromo-3-methyl-2(5H)-furanone) or biosynthetic routes for food-derived furanones .
Key Observations :
- Therapeutic Potential: The target compound’s azide group facilitates its use in drug discovery, whereas MX’s mutagenicity limits its utility to toxicological research .
- Natural vs. Synthetic Roles: Naturally occurring furanones (e.g., dihydro-4-hydroxy-2(3H)-furanone) often serve as flavorants or antioxidants, while synthetic analogs like the target compound are tailored for chemical biology .
Preparation Methods
Synthesis via Nucleophilic Substitution of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one
The most documented and reliable preparation method involves the nucleophilic substitution of the iodine atom in 3,3-difluoro-5-(iodomethyl)oxolan-2-one with azide ion. This method is well-established and yields the target compound efficiently.
- Starting Material: 3,3-Difluoro-5-(iodomethyl)oxolan-2-one
- Reagents: Sodium azide (NaN3)
- Solvent: Dimethyl sulfoxide (DMSO)
- Conditions: Room temperature (approximately 25 °C), 12 hours stirring
- Workup: Quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
Reaction Summary:
$$
\text{3,3-Difluoro-5-(iodomethyl)oxolan-2-one} + \text{NaN}_3 \xrightarrow[\text{DMSO}]{25^\circ C, 12h} \text{5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone}
$$
Yield: Approximately 89% as a yellow oil, typically used without further purification.
- $$^{1}H$$-NMR (400 MHz, CDCl3): Multiplets observed at δ 4.78–4.74 (1H), 3.76–3.72 (1H), 3.58–3.53 (1H), 2.84–2.71 (1H), and 2.68–2.54 (1H).
Reference:
This method is detailed in patent WO2021/154842 and chemical synthesis databases, confirming its reproducibility and efficiency.
Starting Material Preparation: 3,3-Difluoro-5-(iodomethyl)oxolan-2-one
The key precursor, 3,3-difluoro-5-(iodomethyl)oxolan-2-one, is commercially available and can also be synthesized via halogenation and fluorination strategies on oxolan-2-one derivatives.
| Parameter | Data |
|---|---|
| CAS Number | 1256080-97-3 |
| Molecular Formula | C5H5F2IO2 |
| Molecular Weight | 261.99 g/mol |
| IUPAC Name | 3,3-Difluoro-5-(iodomethyl)oxolan-2-one |
| Physical State | Typically a liquid or oil |
This compound serves as a versatile intermediate for the introduction of azide groups via substitution of the iodine atom.
Alternative Synthetic Routes and Considerations
While the nucleophilic substitution of iodide with azide is the primary route, literature on related furanone derivatives suggests potential alternative methods involving:
- Halogen exchange followed by azidation
- Use of other leaving groups such as bromides or tosylates in place of iodides
- Phase-transfer catalysis to facilitate azide substitution under milder conditions
However, these alternatives are less documented specifically for this compound and may require further optimization.
Summary Table of Preparation Method
| Step | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3,3-Difluoro-5-(iodomethyl)oxolan-2-one | Sodium azide | DMSO | 25 °C, 12 h | 89 | Direct nucleophilic substitution; product used without purification |
Research Findings and Analysis
- The substitution reaction proceeds smoothly at ambient temperature, indicating a favorable kinetic profile for azide displacement on the iodide precursor.
- The use of DMSO as a polar aprotic solvent enhances the nucleophilicity of azide ions, promoting efficient substitution.
- The reaction avoids harsh conditions, preserving the integrity of the sensitive difluorinated lactone ring.
- The high yield and straightforward workup make this method practical for scale-up and further functionalization.
Q & A
Q. Basic
- 1H/13C NMR : The azidomethyl group (-CH2N3) appears as a triplet near δ 3.5–4.0 ppm (1H) and δ 40–50 ppm (13C). The difluoro substituents on the lactone ring split neighboring proton signals into distinct multiplets .
- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) and lactone carbonyl (~1750 cm⁻¹) are diagnostic.
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with <5 ppm mass accuracy .
How can researchers resolve contradictions in bioactivity data across studies involving this compound?
Advanced
Discrepancies may arise from differences in bacterial strains (e.g., Pseudomonas aeruginosa vs. Staphylococcus aureus), assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. To address this:
- Perform dose-response curves with standardized inoculum sizes.
- Cross-validate using orthogonal assays (e.g., biofilm inhibition vs. MIC determination) .
- Analyze substituent effects: The difluoro groups may enhance electronegativity, altering membrane permeability in Gram-negative vs. Gram-positive bacteria .
What safety precautions are essential when handling the azidomethyl functional group?
Basic
The azide group poses acute toxicity (oral, dermal) and explosion risks under high pressure or heat. Key precautions include:
- Using blast shields and fume hoods during synthesis.
- Avoiding metal catalysts (e.g., Cu) that may trigger unintended cycloadditions.
- Storing the compound at –20°C in amber vials to prevent photodegradation .
How does the difluoro substitution influence the compound’s stability and reactivity?
Advanced
The electron-withdrawing difluoro groups increase lactone ring strain, accelerating hydrolysis in aqueous media (e.g., t1/2 < 24 hrs at pH 7.4). Stability studies should include:
- Kinetic analysis under varied pH (3–10) and temperature (25–37°C).
- Monitoring by HPLC for degradation products (e.g., carboxylic acid derivatives).
- Computational modeling (DFT) to predict ring-opening energetics .
What mechanistic insights support the use of hypervalent iodine reagents in azide incorporation?
Advanced
Hypervalent iodine (e.g., PhI(OAc)2) facilitates electrophilic azidation via a radical or iodonium intermediate. The mechanism involves:
- Generation of an azidyl radical (•N3) under UV light or thermal initiation.
- Regioselective addition to the alkene precursor, followed by lactonization.
- Isotopic labeling (e.g., 15N3) can confirm reaction pathways .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (FabI), a target for furanone-based antibacterials .
- MD Simulations : Assess stability of the lactone ring in lipid bilayers to predict membrane penetration.
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with biofilm inhibition potency .
What strategies optimize the compound’s solubility for in vivo studies?
Q. Advanced
- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug Design : Mask the azide as a phosphonate ester for improved bioavailability.
- Nanoformulation : Encapsulate in liposomes to bypass rapid renal clearance .
How do steric and electronic effects of substituents impact synthetic scalability?
Advanced
Bulky substituents (e.g., aryl groups) hinder cyclization, requiring elevated temperatures (e.g., 40°C) or Lewis acid catalysts (e.g., BF3•OEt2). Electronic effects from fluorine atoms can stabilize transition states, reducing activation energy. Kinetic studies (e.g., Eyring plots) quantify these effects .
What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
